tert-butyl2-amino-2-(3-methoxyphenyl)acetate
Description
tert-Butyl 2-amino-2-(3-methoxyphenyl)acetate is a chiral ester derivative featuring a tert-butyl ester group, an amino substituent, and a 3-methoxyphenyl moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting antibacterial and anticancer pathways . Its tert-butyl group enhances steric protection, improving stability against hydrolysis compared to smaller esters like methyl or ethyl . Structural characterization via NMR and HRMS (e.g., $ ^1H $ NMR δ 7.35–7.20 for aromatic protons, HRMS [M + Na]$^+$: 382.0725) confirms its purity and functional groups .
Properties
IUPAC Name |
tert-butyl 2-amino-2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11(14)9-6-5-7-10(8-9)16-4/h5-8,11H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLITBBMVAAIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(3-methoxyphenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-methoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl 2-amino-2-(3-methoxyphenyl)acetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl2-amino-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group results in the formation of alcohols .
Scientific Research Applications
tert-butyl2-amino-2-(3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Ester Group Variants
- Methyl Esters: Methyl (2s)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride (CAS 1391408-07-3) shares the same core structure but with a methyl ester.
- Ethyl Esters: Ethyl 2-(3-aminophenyl)acetate (CAS 52273-79-7) replaces the tert-butyl with an ethyl group and positions the amino substituent on the phenyl ring. This structural difference alters electronic properties and bioavailability .
Substituent Modifications
- Methylamino Derivatives: Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride introduces a methylamino group instead of a primary amine, which may enhance lipophilicity and alter receptor binding .
- Diazo Derivatives: 1,3-Dioxoisoindolin-2-yl 2-diazo-2-(3-methoxyphenyl)acetate (λmax = 416 nm) incorporates a photoreactive diazo group, making it more reactive but less stable than the tert-butyl amino analog .
Physicochemical Properties
Biological Activity
Tert-butyl 2-amino-2-(3-methoxyphenyl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H19NO3
- Molecular Weight : 235.29 g/mol
- Functional Groups : The presence of an amino group, a methoxy group, and an ester group contributes to its reactivity and biological interactions.
The biological activity of tert-butyl 2-amino-2-(3-methoxyphenyl)acetate is largely attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. Key aspects of its mechanism include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active site residues in target proteins, enhancing binding affinity.
- Hydrophobic Interactions : The methoxyphenyl group facilitates hydrophobic interactions, which are crucial for the compound's biological efficacy.
Biological Activity
Research indicates that tert-butyl 2-amino-2-(3-methoxyphenyl)acetate exhibits several biological activities:
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Research
A study exploring the neuropharmacological properties of structurally similar compounds highlighted their ability to modulate neurotransmitter systems. While direct studies on tert-butyl 2-amino-2-(3-methoxyphenyl)acetate are ongoing, the implications of similar compounds suggest that this compound may also influence dopaminergic or serotonergic pathways, warranting further investigation.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 2-amino-2-(4-methoxyphenyl)acetate | Different methoxy positioning | Similar enzyme inhibition |
| Tert-butyl hydroxy(phenyl)acetate | Hydroxyl instead of amino group | Antioxidant properties |
| Tert-butyl (cyclohexylmethyl)aminoacetate | Cyclohexyl substitution | Potential analgesic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
